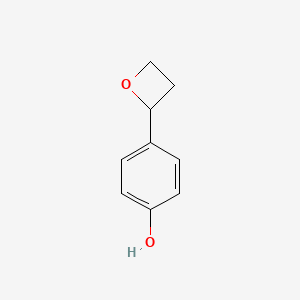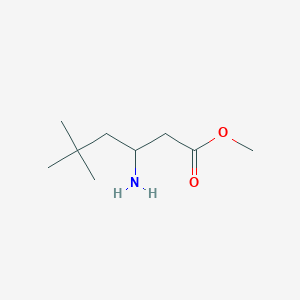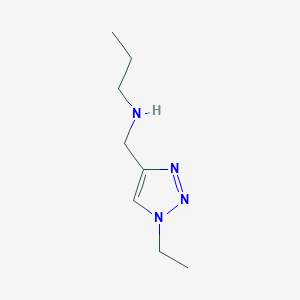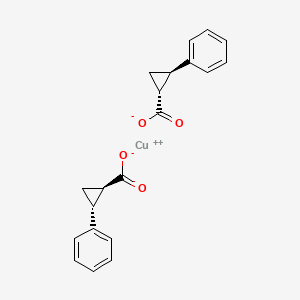
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is a coordination compound where copper(II) is complexed with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate typically involves the reaction of copper(II) salts with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution: Ligand exchange reactions can occur, where the carboxylate ligand is replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating.
Major Products
Oxidation: The major product would be a copper(I) complex.
Substitution: The products would be new copper(II) complexes with different ligands.
科学研究应用
Chemistry
In chemistry, Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is studied for its coordination chemistry and potential as a catalyst in organic reactions .
Biology and Medicine
Copper complexes are known for their cytotoxic properties and can be used as starting points for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as luminescent materials or sensors .
作用机制
The mechanism of action of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate involves its interaction with biological molecules. The copper(II) center can coordinate with biomolecules such as proteins and DNA, potentially disrupting their function. This can lead to cytotoxic effects, making it a candidate for antitumor drug development .
相似化合物的比较
Similar Compounds
Copper(II) complexes with Schiff bases: These compounds also exhibit cytotoxic properties and are studied for their potential in medicinal chemistry.
Copper(II) complexes with β-amino acids: These complexes have been investigated for their biological activities, including interactions with DNA and proteins.
Uniqueness
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts rigidity and specific steric properties to the compound. This can influence its reactivity and interactions with biological molecules, potentially enhancing its effectiveness as a therapeutic agent .
属性
分子式 |
C20H18CuO4 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC 名称 |
copper;(1R,2R)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C10H10O2.Cu/c2*11-10(12)9-6-8(9)7-4-2-1-3-5-7;/h2*1-5,8-9H,6H2,(H,11,12);/q;;+2/p-2/t2*8-,9+;/m00./s1 |
InChI 键 |
NFQRKRKPLDNASC-FKXFVUDVSA-L |
手性 SMILES |
C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
规范 SMILES |
C1C(C1C(=O)[O-])C2=CC=CC=C2.C1C(C1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


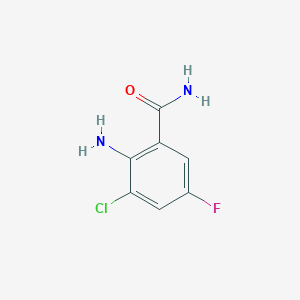
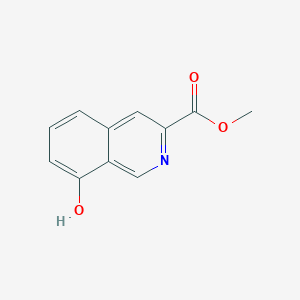
![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
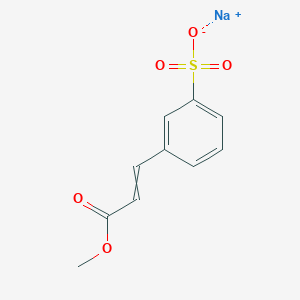
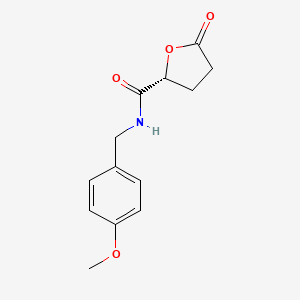

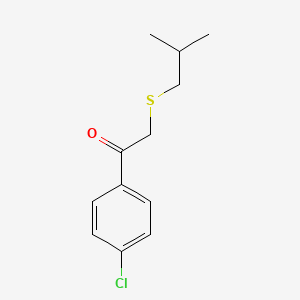

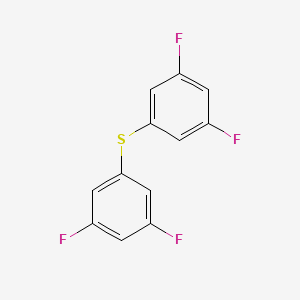

![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
